![molecular formula C19H28O2 B14795031 (8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14795031.png)
(8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-4-androstenone typically involves several chemical reactions, including cyclization reactions of various substrates, hydrogenation, and chemical transformation of carbonyl protecting groups . The process often starts with the cyclization of a suitable precursor, followed by hydrogenation to introduce the necessary hydroxyl group at the 3beta position. The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of 3beta-Hydroxy-4-androstenone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxy-4-androstenone undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of 3beta-Hydroxy-4-androstenone .
Scientific Research Applications
3beta-Hydroxy-4-androstenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and related disorders.
Industry: Utilized in the production of performance-enhancing drugs and anabolic steroids.
Mechanism of Action
The mechanism of action of 3beta-Hydroxy-4-androstenone involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of steroid hormones, including testosterone and estradiol. The compound is converted to these hormones through enzymatic reactions involving 3beta-hydroxysteroid dehydrogenase and other related enzymes . These hormones then exert their effects by binding to androgen and estrogen receptors, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Androstenedione: A precursor to both testosterone and estrone.
Androsterone: A metabolite of testosterone with weak androgenic activity.
Dehydroepiandrosterone (DHEA): A precursor to androgens and estrogens with various biological effects.
Uniqueness
3beta-Hydroxy-4-androstenone is unique due to its specific hydroxylation at the 3beta position, which imparts distinct biological properties compared to its analogs. This hydroxylation influences its metabolic pathways and interactions with enzymes, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-16,20H,3-10H2,1-2H3/t13?,14-,15-,16+,18-,19-/m0/s1 |
InChI Key |
VMYTXBKVYDESSJ-PRCNVORZSA-N |
Isomeric SMILES |
C[C@]12CCC(C=C1CC[C@@H]3[C@H]2CC[C@]4([C@H]3CCC4=O)C)O |
Canonical SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14794961.png)
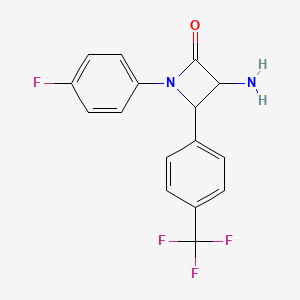
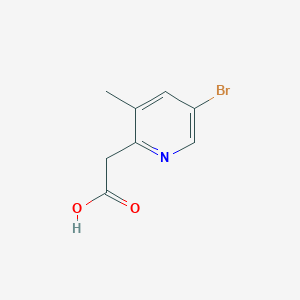

![N-(1-amino-3-methyl-1-oxopentan-2-yl)-1-[1-[2-[[2-[2-(2-benzamidopropanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14795003.png)
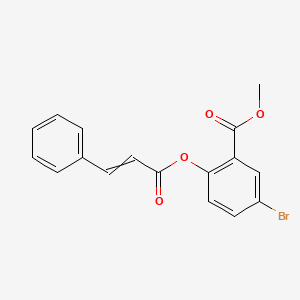
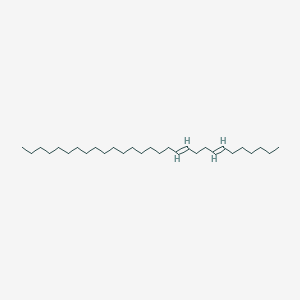
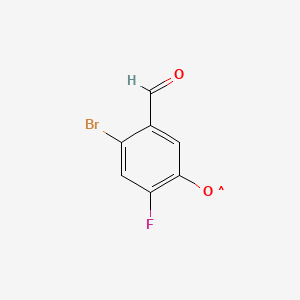
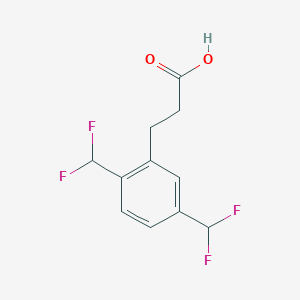
![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)
![2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795037.png)
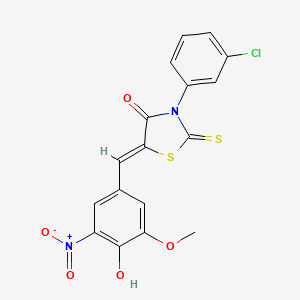
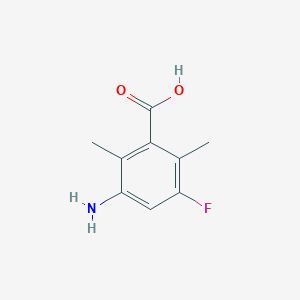
![7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol](/img/structure/B14795056.png)
